molecular formula C18H15NO3S B12004744 (5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12004744
M. Wt: 325.4 g/mol
InChI Key: MCLDGTKCQQMPBX-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.

Mechanism of Action

The mechanism of action of (5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione compound with similar properties.

Uniqueness

(5E)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the methoxybenzylidene and methylphenyl groups. These structural differences can result in distinct biological activities and therapeutic potential compared to other thiazolidinedione compounds.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15NO3S/c1-12-4-3-5-14(10-12)19-17(20)16(23-18(19)21)11-13-6-8-15(22-2)9-7-13/h3-11H,1-2H3/b16-11+

InChI Key

MCLDGTKCQQMPBX-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

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